molecular formula C15H11N3O2 B14364896 4-(Hydrazinylidenemethyl)phenyl 4-cyanobenzoate CAS No. 90549-96-5

4-(Hydrazinylidenemethyl)phenyl 4-cyanobenzoate

Katalognummer: B14364896
CAS-Nummer: 90549-96-5
Molekulargewicht: 265.27 g/mol
InChI-Schlüssel: XMJMJBBBPCULGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Hydrazinylidenemethyl)phenyl 4-cyanobenzoate is an organic compound that features both hydrazone and ester functional groups. This compound is of interest due to its unique structure, which combines a hydrazone moiety with a cyanobenzoate ester, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinylidenemethyl)phenyl 4-cyanobenzoate typically involves the reaction of 4-cyanobenzoic acid with 4-(hydrazinylidenemethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Hydrazinylidenemethyl)phenyl 4-cyanobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydrazone moiety can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Corresponding amides or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Hydrazinylidenemethyl)phenyl 4-cyanobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 4-(Hydrazinylidenemethyl)phenyl 4-cyanobenzoate involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Hydrazinylidenemethyl)phenyl benzoate
  • 4-(Hydrazinylidenemethyl)phenyl 4-methoxybenzoate
  • 4-(Hydrazinylidenemethyl)phenyl 4-nitrobenzoate

Uniqueness

4-(Hydrazin

Eigenschaften

CAS-Nummer

90549-96-5

Molekularformel

C15H11N3O2

Molekulargewicht

265.27 g/mol

IUPAC-Name

(4-methanehydrazonoylphenyl) 4-cyanobenzoate

InChI

InChI=1S/C15H11N3O2/c16-9-11-1-5-13(6-2-11)15(19)20-14-7-3-12(4-8-14)10-18-17/h1-8,10H,17H2

InChI-Schlüssel

XMJMJBBBPCULGO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=NN)OC(=O)C2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.